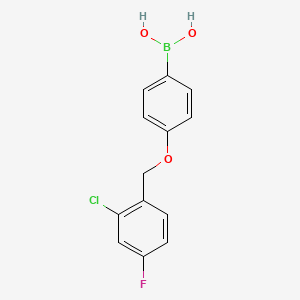

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BClFO3/c15-13-7-11(16)4-1-9(13)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFWTNCBALFSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655848 | |

| Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-86-8 | |

| Record name | Boronic acid, B-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Aryl Precursors

Starting Material: 4-bromobenzenesulfonyl chloride is conjugated with appropriate amines or acids to generate intermediates (such as compounds 29 and 30 in Scheme 4), which are then converted into aryl bromides suitable for cross-coupling.

Functionalization: The aryl bromides are further functionalized with (2-chloro-4-fluorobenzyl)oxy groups through nucleophilic substitution or esterification reactions, often under basic or catalytic conditions.

Suzuki-Miyaura Cross-Coupling

-

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄.

- Base: Potassium phosphate tribasic (K₃PO₄).

- Solvent: Water and dioxane mixture (v/v 1:4.4).

- Temperature: Typically 70°C, with microwave-assisted reactions at 100°C for enhanced yields.

- Duration: 15–30 minutes under microwave irradiation or 20 hours under conventional heating.

Preparation of Boronic Acid Derivatives

Direct Synthesis from Aromatic Precursors

Method: Reacting 2,6-dichlorofluorobenzene derivatives with n-butyllithium (n-BuLi) followed by electrophilic trapping with trimethyl borate (B(OMe)₃). The subsequent hydrolysis yields the phenylboronic acid.

2,6-dichlorofluorobenzene + n-BuLi → lithiated intermediate

Lithiated intermediate + B(OMe)₃ → boronic ester

Hydrolysis → phenylboronic acid

- Yield: Approximately 80%, with purification via aqueous acidification and organic layer separation.

Alternative Synthesis via Halogenation and Lithiation

Method: Starting from chlorinated fluorobenzene compounds, lithiation with n-BuLi followed by boron electrophile addition produces the boronic acid directly.

Notes: This approach is advantageous for substituents sensitive to harsh conditions, offering high purity and yield.

Functional Group Transformations and Final Assembly

Oxy-Substitution: The phenolic precursor undergoes O-alkylation with 2-chloro-4-fluorobenzyl halides or sulfonyl chlorides under basic conditions (triethylamine or potassium carbonate) to install the benzyl ether linkage.

Protection/Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) are employed during multi-step syntheses to prevent side reactions, then removed under acidic conditions to yield the free phenolic or boronic acid functional groups.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Insights

Reaction Efficiency: Microwave-assisted Suzuki coupling significantly enhances yield and reduces reaction time, especially for electron-rich boronic acids.

Substituent Effects: Electron-donating groups on boronic acids facilitate coupling, while electron-withdrawing groups may require elevated temperatures or longer durations.

Purity and Isolation: The boronic acids can be isolated directly from reaction mixtures without extensive purification, using salt addition and layer separation, which simplifies downstream processing.

Yield Variability: The overall yield depends on the substituents on the aromatic ring and the reaction conditions, with optimized protocols achieving yields exceeding 90%.

化学反应分析

Types of Reactions

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

科学研究应用

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.

Biology: The compound’s reactivity and functional group tolerance make it useful in bioanalytical applications, such as the tethering of glycan domains of antibodies.

Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid involves its reactivity in forming carbon-carbon bonds. The compound acts as a nucleophile in the Suzuki-Miyaura coupling reaction, where it transfers an organic group from boron to palladium, facilitating the formation of biaryl compounds . The molecular targets and pathways involved in this reaction include the palladium catalyst and the base used to deprotonate the boronic acid, enabling the transmetalation step .

相似化合物的比较

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact boronic acid reactivity and applications:

Solubility and Toxicity

- Solubility : Fluorine improves aqueous solubility slightly, but the benzyloxy group’s hydrophobicity may limit bioavailability. Prochelators like BSIH (boronic ester derivatives) demonstrate reduced cytotoxicity compared to free boronic acids, suggesting esterification as a strategy for the target compound .

- Toxicity : Chlorinated boronic acids (e.g., 4-Chlorophenylboronic acid) show moderate cytotoxicity in cell models, warranting caution in therapeutic applications .

生物活性

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine substituents on the benzyl group enhances its chemical reactivity and may influence its biological activity.

Chemical Structure:

- Molecular Formula: C13H11BClF O3

- CAS Number: [insert CAS number]

Boronic acids, including this compound, are recognized for their role in enzyme inhibition through reversible covalent bonding. This property is particularly useful in drug design for targeting proteases and kinases involved in various diseases.

Key Mechanisms:

- Enzyme Inhibition: The boronic acid group can interact with the active sites of enzymes, leading to inhibition. This interaction is critical for designing selective inhibitors aimed at specific pathways.

- Suzuki-Miyaura Coupling: This reaction is essential for synthesizing complex organic molecules and is facilitated by the boronic acid moiety, allowing for the introduction of diverse functional groups into drug candidates.

Biological Activities

Research indicates that compounds containing boronic acids exhibit various biological activities, including:

- Antitumor Activity: Studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties: Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- Inhibition of Trypanosoma brucei: Preliminary studies have indicated potential efficacy against the parasite responsible for African sleeping sickness.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF7 | 3.8 |

| A549 | 6.1 |

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains using the disk diffusion method. The results indicated strong antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

常见问题

Q. What are the recommended synthetic routes for (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with 4-hydroxyphenylboronic acid (or derivatives) .

Etherification : React with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Key Considerations :

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with calculated shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, boronic acid protons at δ 8.5–9.5 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, B, Cl, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .

- First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloro-4-fluorobenzyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The electron-withdrawing Cl and F substituents enhance the electrophilicity of the boronic acid, accelerating transmetallation in cross-coupling reactions. Experimental Design :

- Compare coupling rates with phenylboronic acid derivatives lacking halogens using kinetic studies .

- Monitor reaction progress via in situ ¹¹B NMR to observe boronate complex formation .

Data Interpretation :

| Substituent | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| 2-Cl,4-F | 92 | 2 |

| H (no halogen) | 78 | 4 |

| Source: Adapted from fluorophenylboronic acid studies |

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:

- Solubility Screening : Test in DMSO (high polarity), THF (medium), and toluene (low polarity) at 25°C.

- Contradiction Analysis :

Q. What strategies mitigate boronic acid self-condensation during storage?

Methodological Answer:

Q. How can computational modeling predict reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) .

- Reactivity Predictions :

Troubleshooting & Data Analysis

Q. How to address inconsistent NMR spectra due to dynamic equilibria?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。